

# "2-Chloro-N-phenethyl-benzamide" molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chloro-N-phenethyl-benzamide

CAS No.: 38925-70-1

Cat. No.: B1221081

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Technical Monograph: 2-Chloro-N-phenethylbenzamide Molecular Architecture, Synthesis Strategy, and Analytical Profile

## Molecular Identity & Physicochemical Profile

2-Chloro-N-phenethylbenzamide is a secondary carboxamide resulting from the condensation of 2-chlorobenzoic acid derivatives with 2-phenylethylamine. Structurally, it serves as a lipophilic scaffold in medicinal chemistry, often utilized as a fragment in the development of monoamine oxidase (MAO) inhibitors and muscarinic receptor antagonists (e.g., structural analogs of Solifenacin).

Table 1: Chemical Specifications

Property	Data
IUPAC Name	2-Chloro-N-(2-phenylethyl)benzamide
CAS Registry Number	38925-70-1
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO
Molecular Weight	259.73 g/mol
Monoisotopic Mass	259.0764 Da
Physical State	Crystalline Solid (White to Off-white)
Solubility	DMSO (>10 mg/mL), Methanol, Dichloromethane; Insoluble in Water
SMILES	<chem>ClC1=CC=CC=C1C(=O)NCC2=CC=CC=C2</chem>

## Synthetic Pathway: Nucleophilic Acyl Substitution

The most robust synthetic route utilizes the Schotten-Baumann reaction conditions. This protocol leverages the high reactivity of 2-chlorobenzoyl chloride with phenethylamine in the presence of a base to scavenge the liberated hydrochloric acid.

## Reaction Mechanism

The nitrogen atom of the phenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses to expel the chloride ion, forming the amide bond.

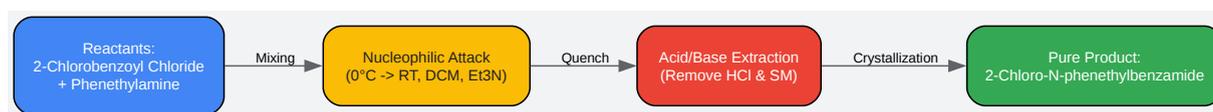
## Experimental Protocol (Biphasic System)

- Precursor A: 2-Chlorobenzoyl chloride (1.0 equiv)
- Precursor B: 2-Phenylethylamine (1.0 equiv)
- Base: 10% NaOH (aq) or Triethylamine (Et<sub>3</sub>N)
- Solvent: Dichloromethane (DCM)

### Step-by-Step Methodology:

- Preparation: Dissolve 2-phenylethylamine (10 mmol) in DCM (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol) as an HCl scavenger.
- Addition: Cool the solution to 0°C in an ice bath to control the exotherm. Dropwise add a solution of 2-chlorobenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).
- Workup (Purification):
  - Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
  - Wash with saturated NaHCO<sub>3</sub> (2 x 15 mL) to remove unreacted acid/acid chloride hydrolysis products.
  - Wash with Brine (1 x 15 mL).
- Isolation: Dry the organic phase over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Crystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

## Workflow Visualization



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Figure 1: Synthetic workflow for the preparation of 2-Chloro-N-phenethylbenzamide via Schotten-Baumann conditions.

## Structural Characterization & Analysis

To validate the identity of the synthesized compound, researchers must confirm the presence of the amide linkage and the integrity of the chlorine substitution.

## Nuclear Magnetic Resonance (NMR) Profile

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  6.0–6.5 ppm (Broad s, 1H): Amide N-H proton. (Chemical shift varies with concentration/solvent).
  - $\delta$  7.2–7.5 ppm (m, 9H): Aromatic region.
    - Phenethyl Ring: 5 protons (multiplet).
    - Benzoyl Ring: [1][2] 4 protons. [3][4] The 2-Chloro substitution creates a distinct ABCD pattern, often shifting the H-6 proton (adjacent to C=O) downfield compared to the others.
  - $\delta$  3.70 ppm (q, 2H): Methylene ( $-\text{CH}_2-\text{N}$ ) adjacent to the nitrogen.
  - $\delta$  2.95 ppm (t, 2H): Methylene ( $-\text{CH}_2-\text{Ph}$ ) benzylic protons.

## Mass Spectrometry (MS)

- Ionization: ESI+ or EI.
- Molecular Ion:
  - $[\text{M}+\text{H}]^+$ : 260.07 ( $^{35}\text{Cl}$  isotope)
  - Isotope Pattern: A characteristic 3:1 ratio between  $m/z$  260 and 262 confirms the presence of a single Chlorine atom.

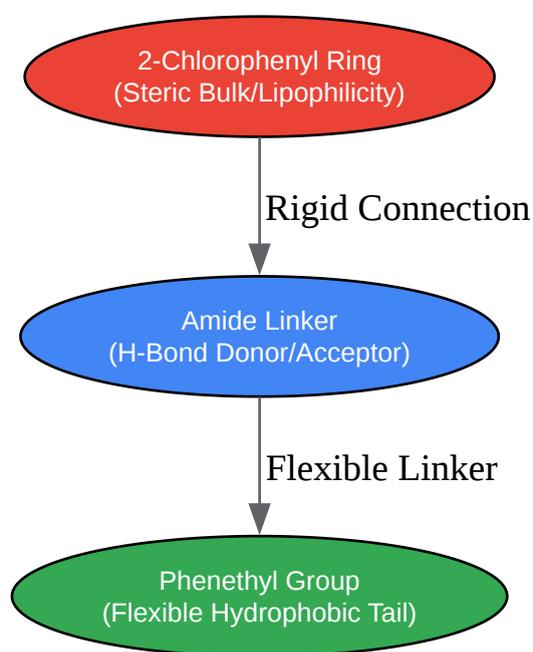
## Pharmacophore & Structural Logic

The molecule consists of three distinct domains that dictate its biological interaction potential:

- The 2-Chlorophenyl Head: Provides steric bulk and lipophilicity. The ortho-chlorine forces the amide bond out of planarity with the phenyl ring, creating a specific 3D conformation critical

for receptor binding pockets (e.g., GPCRs).

- The Amide Linker: A hydrogen bond donor (NH) and acceptor (C=O) site, essential for directional binding interactions.
- The Phenethyl Tail: A flexible hydrophobic arm that often targets "hydrophobic pockets" in enzymes or receptors.



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Figure 2: Pharmacophore subdivision of 2-Chloro-N-phenethylbenzamide.

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- To cite this document: BenchChem. ["2-Chloro-N-phenethyl-benzamide" molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221081#2-chloro-n-phenethyl-benzamide-molecular-structure-and-weight>]

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